Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

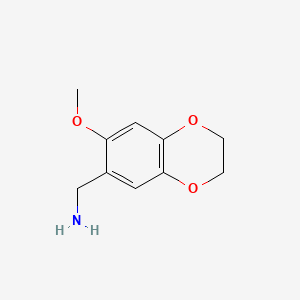

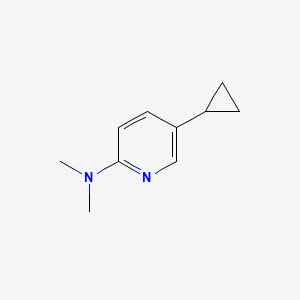

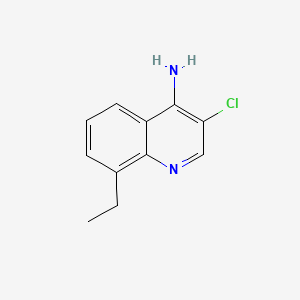

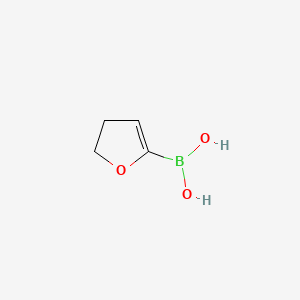

“Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 1255574-62-9 . It has a molecular weight of 285.32 . The IUPAC name for this compound is benzyl 1- (4-fluorophenyl)cyclopropylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16FNO2/c18-15-8-6-14 (7-9-15)17 (10-11-17)19-16 (20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2, (H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.32 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available data.Wissenschaftliche Forschungsanwendungen

Catalysis and Stereoselectivity

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate has been involved in studies focused on stereospecific coupling with arylboronic esters, showcasing the ability to control the absolute stereochemistry with different ligands, demonstrating either selective inversion or retention at the electrophilic carbon. These findings underscore the compound's role in precise catalytic processes and its potential in stereocontrolled synthesis (Harris et al., 2013).

Intramolecular Hydrofunctionalization

The compound has also been integral in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, facilitating the efficient formation of complex cyclic structures like piperidine derivatives and oxygen heterocycles, indicating its utility in synthesizing intricate molecular architectures with high selectivity and under mild conditions (Zhang et al., 2006).

Carba-Sugar Synthesis

In carbohydrate chemistry, the compound was pivotal in the synthesis of carba-sugar enones (gabosines), illustrating its role in the transformation of cyclopropyl derivatives and its potential in the generation of new carbohydrate mimetics with varied biological activities (Corsaro et al., 2006).

Photopolymerization

The compound has shown potential in the field of material science, particularly in the photoinitiated cationic polymerization of substituted vinylcyclopropanes. This application suggests its relevance in the development of novel materials with specific properties, such as controlled volume shrinkage and ring-opening characteristics, which are crucial in polymer design (Al-Doaiss et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, Benzyl carbamate, indicates that it may be harmful if inhaled and may cause respiratory irritation . It’s recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Eigenschaften

IUPAC Name |

benzyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJYPXXIOMBUNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682016 |

Source

|

| Record name | Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate | |

CAS RN |

1255574-62-9 |

Source

|

| Record name | Carbamic acid, N-[1-(4-fluorophenyl)cyclopropyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)

![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)